(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Description
Historical Context and Discovery
The development of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine emerged from the broader investigation of cyclopropylamine derivatives as potential therapeutic agents. The compound was first synthesized and characterized as part of systematic structure-activity relationship studies focusing on aryl cyclopropylamine compounds. The historical development of this compound traces back to research on lysine-specific demethylase 1 (LSD1) inhibitors, where scientists sought to develop more selective and potent inhibitors based on the trans-2-phenylcyclopropylamine scaffold.
The discovery process involved extensive medicinal chemistry efforts to optimize the inhibitory activity of cyclopropylamine derivatives against various biological targets. Researchers recognized that modifications to the phenyl ring, including the introduction of benzyloxy substituents, could significantly enhance both potency and selectivity profiles. The specific (1S,2R) stereochemical configuration was identified through systematic evaluation of all possible stereoisomers, revealing that this particular arrangement provided optimal binding characteristics and biological activity.
Patent literature from 2015 documents the synthesis and characterization of various arylcyclopropylamine-based compounds, including this compound, highlighting its potential as a demethylase inhibitor with medical applications. The compound's development represents a culmination of years of research into structure-activity relationships within the cyclopropylamine family, demonstrating how subtle structural modifications can lead to significant improvements in biological activity and therapeutic potential.
Significance in Cyclopropylamine Chemistry
This compound occupies a central position in modern cyclopropylamine chemistry due to its unique combination of structural features and biological activities. Within the cyclopropylamine family, this compound represents an important advancement from simpler analogues such as trans-2-phenylcyclopropylamine, which serves as a mechanism-based inactivator of histone demethylase LSD1. The addition of the benzyloxy substituent significantly alters the compound's pharmacological profile, enhancing its selectivity and potency compared to unsubstituted analogues.
The compound's significance extends beyond its individual properties to its role as a lead structure for developing next-generation cyclopropylamine derivatives. Research has demonstrated that the benzyloxy substitution pattern provides a valuable framework for further structural modifications, allowing medicinal chemists to fine-tune biological activity while maintaining the essential cyclopropane core. This compound has served as a template for synthesizing numerous analogues with varying substitution patterns on both the cyclopropane ring and the aromatic system.
Furthermore, this compound has contributed to understanding the relationship between stereochemistry and biological activity in cyclopropylamine systems. Studies comparing different stereoisomers have revealed that the specific (1S,2R) configuration provides optimal interaction with target proteins, establishing this stereoisomer as a preferred starting point for drug discovery efforts. The compound has also played a crucial role in elucidating the mechanism of action of cyclopropylamine-based inhibitors, particularly their interaction with flavin-dependent enzymes.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its precise stereochemical configuration and functional group arrangement. The official International Union of Pure and Applied Chemistry name for this compound is (1S,2R)-2-(4-phenylmethoxyphenyl)cyclopropan-1-amine, which explicitly describes the stereochemical centers and substituent positions. Alternative naming conventions include the use of benzyloxy terminology, where the phenylmethoxy group is referred to as benzyloxy for simplicity.
The compound belongs to several important chemical classifications that define its properties and potential applications. Primarily, it is classified as a cyclopropylamine derivative, placing it within the broader family of three-membered ring compounds containing an amino group. Additionally, it falls under the category of aryl cyclopropylamines, specifically those bearing phenyl substituents on the cyclopropane ring. The presence of the benzyloxy group further classifies it as an ether derivative, contributing to its physicochemical properties and biological activity.
| Classification Category | Specific Classification | Basis for Classification |
|---|---|---|
| Primary Structure | Cyclopropylamine | Three-membered ring with amino group |
| Substitution Pattern | Aryl cyclopropylamine | Phenyl group attached to cyclopropane |
| Functional Groups | Ether derivative | Benzyloxy substituent |
| Stereochemistry | Trans-disubstituted cyclopropane | (1S,2R) configuration |
| Molecular Class | Organic amine | Primary amine functionality |
The compound's registry numbers and database identifiers provide additional classification information. In PubChem, related compounds are catalogued under various Chemical Identification Numbers, with the specific (1S,2R) stereoisomer assigned catalog number 0457DJ by commercial suppliers. This systematic classification enables researchers to locate and compare related compounds efficiently, facilitating structure-activity relationship studies and drug discovery efforts.
Stereochemical Significance of (1S,2R) Configuration
The (1S,2R) stereochemical configuration of 2-(4-(benzyloxy)phenyl)cyclopropanamine represents a critical determinant of its biological activity and pharmacological properties. This specific arrangement of substituents around the cyclopropane ring creates a distinct three-dimensional molecular shape that optimizes interactions with target proteins and enzymes. Research has demonstrated that among the four possible stereoisomers of this compound, the (1S,2R) configuration exhibits superior binding affinity and selectivity profiles.
The stereochemical importance becomes particularly evident when comparing the biological activities of different isomers. Studies have shown that the (1S,2R) stereoisomer of related benzyloxy-substituted cyclopropylamine compounds demonstrates significantly enhanced inhibitory activity against lysine-specific demethylase 1 compared to other stereoisomeric forms. This selectivity arises from the precise spatial arrangement of the amino group and the benzyloxy-substituted phenyl ring, which allows for optimal complementarity with the enzyme's active site.
The trans-disubstituted nature of the (1S,2R) configuration places the amino group and the substituted phenyl ring on opposite faces of the cyclopropane ring, creating a specific geometric relationship that is crucial for biological recognition. This arrangement contrasts with cis-configured isomers, where both substituents occupy the same face of the ring, resulting in different spatial orientations and consequently altered biological activities. The trans configuration also imparts greater conformational rigidity to the molecule, potentially reducing entropy penalties associated with protein binding.
| Stereochemical Feature | Impact on Properties | Biological Relevance |
|---|---|---|
| (1S,2R) Configuration | Optimal enzyme binding | Enhanced LSD1 inhibition |
| Trans-disubstitution | Increased rigidity | Reduced conformational entropy |
| Specific spatial arrangement | Improved selectivity | Reduced off-target effects |
| Three-dimensional shape | Enhanced complementarity | Better protein recognition |
Properties
IUPAC Name |
(1S,2R)-2-(4-phenylmethoxyphenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c17-16-10-15(16)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11,17H2/t15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKRVNMRNFXMKX-CVEARBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
CBS Asymmetric Reduction and Cyclopropanation
A key method adapted from related cyclopropanamine syntheses involves the Corey–Bakshi–Shibata (CBS) asymmetric reduction of prochiral ketones or aldehydes to chiral alcohol intermediates, which are then converted into cyclopropane derivatives.
- The CBS catalyst, a chiral oxazaborolidine compound, is employed with borane reducing agents such as borane-tetrahydrofuran or borane-N,N-diethylaniline.
- The reduction yields chiral alcohols with high enantioselectivity, which undergo cyclopropanation reactions to form the cyclopropane ring.
- Subsequent amide formation and Hofmann degradation steps convert intermediates into the desired cyclopropanamine with preserved stereochemistry.
This approach was demonstrated in the synthesis of structurally related cyclopropylamines, emphasizing industrial scalability and environmental considerations to improve yield and purity.
Biocatalytic Reductive Amination
Recent advances include enzymatic methods for stereoselective synthesis of cyclopropylamines:
- Reductive amination of aldol products using enzyme lysates (e.g., FSA variants) in buffered aqueous-organic media at controlled pH and temperature.
- The reaction involves incubation with amine donors, cofactors (NADP+), glucose, and glucose dehydrogenase for cofactor recycling.
- This method allows for stereoselective formation of amino alcohols and cyclopropylamines under mild conditions, offering an alternative to harsh chemical reductions.
Chemical Reduction of Nitrocyclopropanes
Another method involves the reduction of nitro-substituted cyclopropanes to the corresponding cyclopropanamine:
- Trans-(1S,2R)-2-(4-(benzyloxy)phenyl)-1-nitrocyclopropane is treated with methanolic hydrochloric acid at low temperature (-5 to 0 °C).
- Zinc dust is added gradually to effect reduction of the nitro group to the amine.
- The reaction mixture is processed by filtration, solvent extraction, and pH adjustments involving aqueous ammonia and hydrochloric acid washes.
- The amine is isolated and purified by salt formation with chiral acids such as (R)-(-)-mandelic acid to afford crystalline salts with high stereochemical purity.
Summary Table of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| CBS Asymmetric Reduction + Cyclopropanation | Reduction of ketone → cyclopropanation → amide formation → Hofmann degradation | CBS catalyst, borane-THF or borane-N,N-diethylaniline | Mild temperatures, inert atmosphere | High enantioselectivity, scalable | Multi-step, requires chiral catalyst |
| Biocatalytic Reductive Amination | Enzymatic reductive amination of aldol intermediates | FSA enzyme variants, NADP+, glucose dehydrogenase | Aqueous buffer pH 8, 30 °C, 24 h | Mild, environmentally friendly | Requires enzyme availability |
| Nitrocyclopropane Reduction | Reduction of nitrocyclopropane with Zn/HCl, salt formation | Zinc dust, methanolic HCl, mandelic acid | Low temperature (-5 to 0 °C) | Straightforward, good yield | Handling of nitro compounds, multiple purification steps |
Detailed Research Findings
- The CBS asymmetric reduction method provides a robust route to chiral cyclopropyl intermediates, which are crucial for subsequent transformations to cyclopropanamines. The choice of borane reducing agent influences the reaction rate and enantioselectivity.
- Biocatalytic approaches offer stereoselective amination under mild conditions, reducing the need for hazardous reagents and enabling greener synthesis pathways. Optimization of enzyme variants and reaction parameters can improve yields and selectivity.
- The chemical reduction of nitrocyclopropanes using zinc in methanolic HCl is a classical method that remains relevant for industrial synthesis due to its operational simplicity and ability to produce high-purity amine salts after crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzyloxyphenyl group or the cyclopropane ring.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1 is an epigenetic regulator involved in the demethylation of lysine residues on histones, playing a crucial role in gene expression regulation. Inhibition of LSD1 has been linked to the reactivation of tumor suppressor genes and the suppression of oncogenes, making it a promising target for cancer treatment.
- Mechanism of Action : The compound acts as a competitive inhibitor of LSD1, preventing the demethylation process and leading to altered gene expression profiles associated with tumor growth inhibition.
- Case Studies :
- Research indicates that (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine exhibits significant binding affinity to LSD1, showing potential for development as an anticancer agent .
- In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines by reactivating silenced genes .
Potential Neuroprotective Effects
Emerging studies suggest that cyclopropylamines may also exhibit neuroprotective properties. The structural characteristics of this compound lend it potential utility in neurodegenerative diseases.
- Research Findings : Preliminary investigations indicate that compounds with similar structures can modulate neurotransmitter systems and may have implications for treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine involves the inhibition of LSD1. LSD1 is an enzyme that demethylates lysine residues on histone proteins, thereby regulating gene expression. By inhibiting LSD1, the compound can alter gene expression patterns, which may have therapeutic effects in diseases characterized by aberrant gene expression .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of cyclopropanamine derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis:
Table 1: Key Structural Analogs and Properties
Key Observations:
Electron-Withdrawing Groups (Cl, F, CF₃): Chlorine and fluorine substituents enhance metabolic stability and modulate basicity of the cyclopropanamine group. For instance, 4-chloro and 3,4-difluoro analogs exhibit antidepressant and antiplatelet activities, respectively .
Benzyloxy Group:
- The 4-benzyloxy substituent in the target compound increases steric bulk and lipophilicity, favoring CNS penetration. This contrasts with smaller halogens (F, Cl), which prioritize metabolic stability over brain accessibility .
Stereochemical Considerations:
Biological Activity
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 238.32 g/mol. The compound features a cyclopropane ring connected to a phenyl group substituted with a benzyloxy moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as Lysine Specific Demethylase-1 (LSD1), which plays a role in gene expression regulation and is implicated in cancer and neurological disorders .
- Modulation of Signaling Pathways : By interacting with specific receptors, it may influence signaling pathways that are critical for cellular processes, including proliferation and apoptosis .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. Studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines. For instance:
- Case Study 1 : In vitro studies showed that the compound significantly reduced the viability of breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
- Case Study 2 : Another study highlighted its effectiveness against leukemia cells, where it was found to downregulate key survival pathways .
Neuroprotective Effects
The compound's potential neuroprotective effects have also been investigated:
- Case Study 3 : In models of neurodegeneration, this compound demonstrated the ability to protect neuronal cells from oxidative stress-induced damage .
- Mechanism : This protective effect is likely mediated through the modulation of neurotransmitter systems and reduction of inflammatory responses .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key differences in biological activity among selected compounds.
| Compound Name | Molecular Formula | Biological Activity | Key Mechanism |
|---|---|---|---|
| This compound | C16H18N | Anticancer, Neuroprotective | LSD1 Inhibition |
| Tranylcypromine | C10H12N2 | Antidepressant | MAO Inhibition |
| Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate | C10H12N2O3S | Antimicrobial | Enzyme Modulation |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine, and how can stereochemical purity be ensured?
- Methodological Answer : The cyclopropane core can be synthesized via cyclopropanation reactions using diazo precursors (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II) or Cu(I)) under controlled conditions . To ensure stereochemical fidelity, chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) should be employed. Post-synthesis, purification via chiral HPLC or crystallization with diastereomeric salts (e.g., tartaric acid derivatives) confirms enantiomeric excess .
Q. Which analytical techniques are most robust for characterizing this compound’s purity and structure?
- Methodological Answer : Combine:
- HPLC-MS with a chiral stationary phase to resolve enantiomers and detect impurities (e.g., related cyclopropanamine isomers) .
- NMR (1H/13C, COSY, NOESY) to confirm stereochemistry and benzyloxy-phenyl substituent orientation .
- X-ray crystallography for absolute configuration validation if crystalline derivatives are obtainable .
Q. How does the benzyloxy group influence the compound’s reactivity in downstream modifications?
- Methodological Answer : The benzyloxy group is susceptible to hydrogenolysis (H₂/Pd-C) or acidic cleavage (e.g., HBr/AcOH), enabling selective deprotection for functionalization at the 4-position. Kinetic studies using TLC or in-situ IR spectroscopy can monitor reaction progress .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at ≤ -20°C in anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of the cyclopropane ring or benzyloxy group degradation. Stability-indicating assays (e.g., HPLC-UV at 254 nm) should track decomposition over time .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different batches?
- Methodological Answer : Batch inconsistencies may arise from undetected impurities (e.g., diastereomers or oxidation by-products). Perform:
- LC-HRMS to identify trace impurities (e.g., hydroxylated or ring-opened derivatives) .
- Bioactivity reassessment using orthogonal assays (e.g., receptor binding vs. functional cellular assays) to isolate confounding variables .
Q. What strategies optimize enantioselective synthesis for scaled-up production without chiral resolution?
- Methodological Answer : Employ asymmetric cyclopropanation via Davies’ catalyst (dirhodium(II) tetrakis(S-tert-butylsulfonylprolinate)) to achieve >90% ee. Kinetic resolution during crystallization (e.g., using (R)- or (S)-mandelic acid) can further enhance stereopurity . Monitor reaction kinetics via circular dichroism (CD) spectroscopy .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?
- Methodological Answer : Design a modular library by varying:
- Substituents on the phenyl ring (e.g., replacing benzyloxy with methoxy or halogens via Ullmann coupling) .
- Cyclopropane substituents (e.g., methyl vs. trifluoromethyl groups) to assess steric/electronic effects .
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., monoamine oxidases) .
Q. What in vitro models are suitable for studying its metabolic fate?
- Methodological Answer : Incubate with:
- Liver microsomes (human/rat) + NADPH to identify phase I metabolites (e.g., hydroxylation at the cyclopropane or benzyl group) .
- LC-HRMS/MS with stable isotope labeling (e.g., ¹³C-cyclopropane) to track metabolic pathways and quantify reactive intermediates .
Q. How can researchers mitigate solubility challenges in aqueous assay buffers?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility. Dynamic light scattering (DLS) can assess aggregation propensity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
